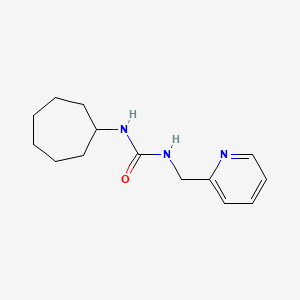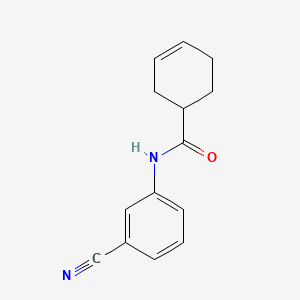
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide involves the inhibition of kinase activity. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins. This process is known as phosphorylation and plays a crucial role in the regulation of various cellular processes. N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups, thereby inhibiting their activity.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of FLT3 kinase activity has been shown to induce apoptosis in leukemia cells. Inhibition of JAK2 kinase activity has been shown to reduce inflammation in animal models of arthritis. Inhibition of Aurora A kinase activity has been shown to induce mitotic arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of using N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. One area of research is the development of more potent kinase inhibitors based on the structure of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. Another area of research is the identification of new kinases that are inhibited by N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. Additionally, research can be done to investigate the potential applications of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide in other fields such as agriculture and environmental science.
Synthesis Methods
The synthesis of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is achieved through a multistep process. The first step involves the preparation of 3-chloro-2-fluoroaniline from 3-chloroaniline and 2-fluoroaniline. This is followed by the reaction of 3-chloro-2-fluoroaniline with methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. One of the major areas of research is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinases has been implicated in the development of several diseases including cancer. N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of several kinases including FLT3, JAK2, and Aurora A, which makes it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-5-6-10(17-7)12(16)15-9-4-2-3-8(13)11(9)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRVLJWKJBUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)
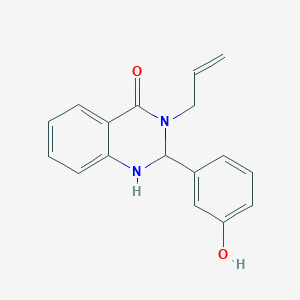
![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
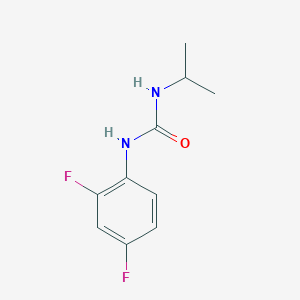
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
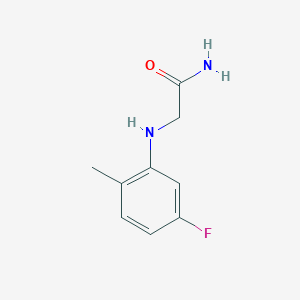
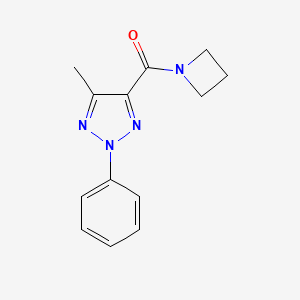
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
